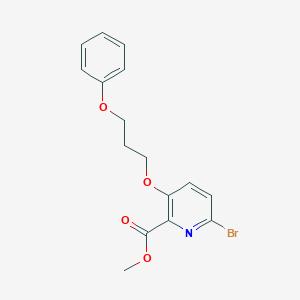

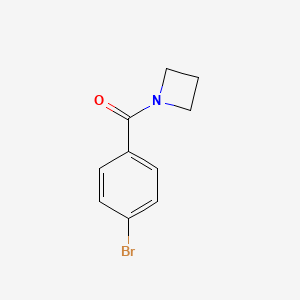

1-(4-Bromobenzoyl)azetidine

Descripción general

Descripción

1-(4-Bromobenzoyl)azetidine is a chemical compound with the molecular formula C10H10BrNO . Azetidines are four-membered nitrogen-containing heterocycles that hold great promise in current medicinal chemistry due to their desirable pharmacokinetic effects .

Synthesis Analysis

Azetidines are synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Recent synthetic developments have also been reported .Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Aplicaciones Científicas De Investigación

Synthesis of Bridged Azabicyclic Compounds

1-(4-Bromobenzoyl)azetidine and its derivatives have been studied for their potential in synthesizing bridged azabicyclic compounds. Research conducted by Ikeda, Kugo, and Sato (1996) demonstrated the synthesis of 8-azabicyclo[3.2.1]octane using 1-(o-bromobenzoyl)-2-(prop-2-enyl)piperidine, indicating the utility of bromobenzoyl azetidine derivatives in creating complex bicyclic structures (Ikeda, Kugo, & Sato, 1996).

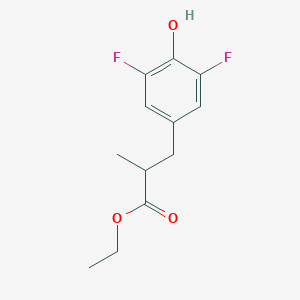

Development of S1P Receptor Modulators

In the field of medicinal chemistry, this compound derivatives have been instrumental in the discovery of new drugs. Pan et al. (2013) discussed the development of Siponimod (BAF312), a potent S1P receptor modulator, highlighting the role of alkoxyimino derivatives in its synthesis (Pan et al., 2013).

Synthetic Chemistry of Azetidines

Mehra, Lumb, Anand, and Kumar (2017) reviewed the synthetic chemistry of azetidines, emphasizing their importance in medicinal chemistry. They noted the versatility of azetidines in various chemical reactions, including their potential as amino acid surrogates and in peptidomimetic chemistry, underscoring the significance of compounds like this compound (Mehra, Lumb, Anand, & Kumar, 2017).

Stereoselective Synthesis in Medicinal Chemistry

Mollet et al. (2011) explored the stereoselective synthesis of cis-3,4-disubstituted piperidines using 2-(2-mesyloxyethyl)azetidines. Their findings show the potential for azetidine derivatives in creating stereochemically complex molecules, which are often crucial in drug development (Mollet et al., 2011).

Dopaminergic Antagonist Evaluation

Metkar, Bhatia, and Desai (2013) evaluated azetidine derivatives for their efficacy as dopaminergic antagonists. Their study particularly focused on derivatives substituted at the 3-position, highlighting the importance of bromobenzoyl azetidine derivatives in neuropharmacology (Metkar, Bhatia, & Desai, 2013).

Chemical Reactivity and Ring Cleavage Studies

Research by Chen, Kato, and Ohta (1968) on azetidine derivatives, including 1-t-Butylazetidinyl-3 Tosylate, provides insights into the chemical reactivity and potential ring cleavage mechanisms of azetidines. This is relevant for understanding the behavior of this compound in various chemical environments (Chen, Kato, & Ohta, 1968).

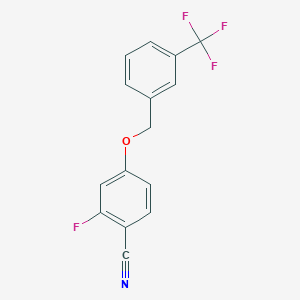

S1P1 Receptor Agonists for MS

Saha et al. (2011) discovered benzofuran-based S1P1 agonists, including 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid. This research demonstrates the application of azetidine derivatives in developing treatments for multiple sclerosis (Saha et al., 2011).

Novel Fluoroquinolone Antibiotics

Ikee et al. (2008) synthesized novel fluoroquinolone antibiotics using 3-sulfenylazetidine derivatives obtained from 1-azabicyclo[1.1.0]butane. This highlights the role of azetidine derivatives in the synthesis of new antibiotics, particularly in addressing drug-resistant bacterial strains (Ikee et al., 2008).

Direcciones Futuras

Mecanismo De Acción

- Role : As an analogue of cytidine, it incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis .

- DNA Methylation Inhibition : 1-(4-Bromobenzoyl)azetidine inhibits DNA methyltransferase, impairing DNA methylation .

- The exact biochemical pathways affected by this compound are not explicitly documented. However, its impact on DNA methylation suggests involvement in epigenetic regulation and gene expression control .

- Impact on Bioavailability : The pharmacokinetic properties influence the compound’s bioavailability, affecting its therapeutic efficacy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Propiedades

IUPAC Name |

azetidin-1-yl-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-4-2-8(3-5-9)10(13)12-6-1-7-12/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQKIBIXQBMKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

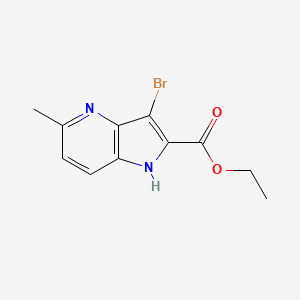

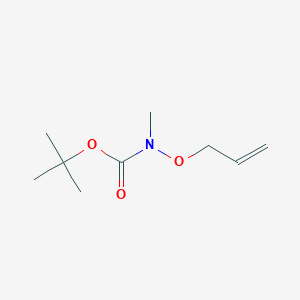

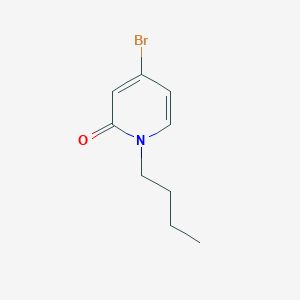

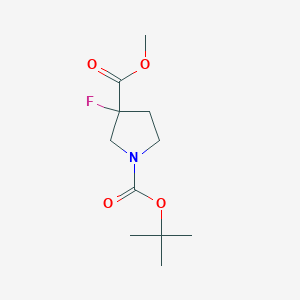

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

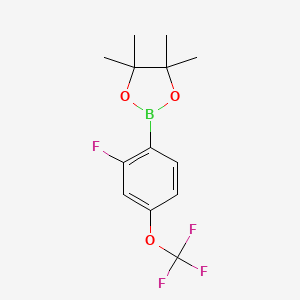

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B1397881.png)

![Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397885.png)

![2-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1397899.png)